molecular formula C46H44O4P2 B3421179 (R)-DM-Segphos CAS No. 210169-57-6

(R)-DM-Segphos

Cat. No.: B3421179
CAS No.: 210169-57-6
M. Wt: 722.8 g/mol
InChI Key: XJJVPYMFHXMROQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-DM-Segphos is a chiral bisphosphine ligand widely employed in asymmetric catalysis. Its structure, 5,5′-Bis[di(3,5-xylyl)phosphino]-4,4′-bi-1,3-benzodioxole, features bulky 3,5-xylyl substituents on phosphorus atoms, which enhance steric and electronic control during catalytic reactions . Key properties include:

  • Optical rotation: [α]²⁰/D +60 (c = 0.1 in chloroform)
  • Melting point: 256–261°C
  • Applications: Asymmetric hydrogenation, reductive amination, and cycloaddition reactions .
  • Catalyst systems: Commonly paired with Rh, Ru, or Au metals for high stereoselectivity .

Properties

IUPAC Name

[4-[5-bis(3,5-dimethylphenyl)phosphanyl-1,3-benzodioxol-4-yl]-1,3-benzodioxol-5-yl]-bis(3,5-dimethylphenyl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H44O4P2/c1-27-13-28(2)18-35(17-27)51(36-19-29(3)14-30(4)20-36)41-11-9-39-45(49-25-47-39)43(41)44-42(12-10-40-46(44)50-26-48-40)52(37-21-31(5)15-32(6)22-37)38-23-33(7)16-34(8)24-38/h9-24H,25-26H2,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJJVPYMFHXMROQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)P(C2=C(C3=C(C=C2)OCO3)C4=C(C=CC5=C4OCO5)P(C6=CC(=CC(=C6)C)C)C7=CC(=CC(=C7)C)C)C8=CC(=CC(=C8)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H44O4P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101133770
Record name Phosphine, (4S)-[4,4′-bi-1,3-benzodioxole]-5,5′-diylbis[bis(3,5-dimethylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101133770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

722.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

210169-57-6, 850253-53-1
Record name Phosphine, (4S)-[4,4′-bi-1,3-benzodioxole]-5,5′-diylbis[bis(3,5-dimethylphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=210169-57-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phosphine, (4S)-[4,4′-bi-1,3-benzodioxole]-5,5′-diylbis[bis(3,5-dimethylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101133770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4'-Bi-1,3-benzodioxole-5,5'-diylbis[bis(3,5-dimethylphenyl)phosphine]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (S)-(-)-5,5'-Bis[di(3,5-xylyl)phosphino]-4,4'-bi-1,3-benzodioxole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-DM-Segphos typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the precursor compounds, which include chiral phosphine oxides.

    Reduction: The phosphine oxides are then reduced to the corresponding phosphines using reducing agents such as trichlorosilane.

    Ligand Formation: The final step involves the coupling of the phosphine units to form the ®-DM-Segphos ligand.

Industrial Production Methods

In an industrial setting, the production of ®-DM-Segphos may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Copper(I)-Catalyzed Enantioselective α-Alkylation

(R)-DM-Segphos facilitates copper-catalyzed α-alkylation of 2-acylimidazoles, a critical step in synthesizing chiral α-branched carbonyl compounds. In a study optimizing ligand performance, this compound demonstrated moderate enantioselectivity compared to its bulkier derivatives (Table 1) .

Table 1: Ligand Screening for Cu(I)-Catalyzed α-Alkylation

LigandYield (%)ee (%)
(R)-SEGPHOS1838
This compound 2761
(R)-DTBM-SEGPHOS1695

Conditions: 2-acylimidazole (0.5 mmol), alkyl bromide, Cu(I) catalyst (5 mol%), ligand (5 mol%), K₃PO₄ (1.2 equiv.), toluene, 20°C .

The enhanced steric bulk of (R)-DTBM-SEGPHOS improved enantioselectivity (95% ee), but this compound provided a balance between yield and selectivity. Mechanistic studies revealed ligand-metal coordination activates the substrate, enabling stereocontrol during enolate formation .

Palladium-Catalyzed Desymmetrization of Aziridines

This compound-Pd complexes catalyze the desymmetrization of N-substituted aziridines, producing chiral indole derivatives with high enantiopurity (Table 2) .

Table 2: Solvent Effects on Pd/(R)-DM-SEGPHOS Catalysis

SolventYield (%)ee (%)
Toluene/CH₂Cl₂ (3:2)5889
α,α,α-Trifluorotoluene6692

Conditions: Aziridine (0.1 mmol), 1H-indole (0.3 mmol), Pd/(R)-DM-SEGPHOS (10 mol%), 4 Å molecular sieves, 40°C, 48 h .

The trifluorotoluene solvent increased both yield (66%) and enantioselectivity (92% ee), attributed to improved catalyst stability and substrate activation.

Silver(I)-Catalyzed (1,3)-Dipolar Cycloaddition

The this compound–Ag(I) complex enables enantioselective synthesis of pyrrolidines and pyrrolizidines via cycloaddition reactions (Table 3) .

Table 3: Performance in Cycloaddition Reactions

Product TypeYield (%)dree (%)
Pyrrolidines≤93≤99:198
Pyrrolizidines≤93≤99:198

Conditions: Azomethine ylide, Ag/(R)-DM-SEGPHOS (5 mol%), ambient temperature, no additives .

This method constructs four to seven contiguous stereocenters with exceptional diastereo- (99:1 dr) and enantioselectivity (98% ee), showcasing the ligand’s versatility in complex heterocycle synthesis.

Mechanistic Insights

  • Coordination Geometry : this compound forms stable complexes with transition metals, as shown by NMR studies where substrate signals shifted upfield upon binding to Cu/(R)-DM-SEGPHOS, indicating π-shielding effects .

  • Catalytic Cycle : In Pd-catalyzed reactions, this compound facilitates oxidative addition and transmetallation steps, critical for maintaining stereochemical fidelity .

Comparative Ligand Performance

This compound is often benchmarked against structurally related ligands:

LigandKey FeatureApplication Highlight
(R)-DTBM-SEGPHOSEnhanced steric bulkHigher ee in Cu catalysis (95%)
(R)-SEGPHOSReduced steric hindranceLower selectivity (38% ee)
This compoundBalanced steric/electronic propertiesBroad applicability (61–92% ee)

Scientific Research Applications

Asymmetric Catalysis

  • General Role : (R)-DM-Segphos serves as a ligand in asymmetric catalysis, enabling the selective formation of one enantiomer over another.
  • Key Reactions :
    • Hydrogenation : It is extensively used in asymmetric hydrogenation reactions, where it facilitates the addition of hydrogen to unsaturated substrates, resulting in chiral products. This is particularly valuable in the synthesis of pharmaceuticals where chirality is essential for biological activity.
    • Cross-Coupling Reactions : The ligand aids in the coupling of aryl or heteroaryl groups to carbon substrates, providing precise stereocontrol necessary for complex organic molecule synthesis .

Synthesis of Biologically Active Compounds

  • Pharmaceutical Development : this compound is instrumental in synthesizing complex alkaloids and other natural products that require specific stereochemistry for efficacy. Its ability to produce chiral intermediates is critical in drug development .
  • Natural Product Synthesis : The compound has been employed in the synthesis of dihydrobenzofurans and dihydronaphthofurans, which are important components in many natural products and pharmaceuticals.

Industrial Applications

  • Fine Chemicals Production : In industrial settings, this compound is utilized for producing fine chemicals and agrochemicals that require high enantioselectivity.
  • Material Science : Its catalytic properties are also valued in materials science for developing specialty materials with specific functional properties.

Case Study 1: Asymmetric Hydrogenation

In a study involving the hydrogenation of α,β-unsaturated carbonyl compounds using this compound as a ligand with ruthenium catalysts, researchers achieved high enantioselectivity (>95% ee) for the desired product. This demonstrates its effectiveness in producing pharmaceuticals where specific stereochemistry is crucial.

Case Study 2: Cross-Coupling Reactions

Another investigation focused on the use of this compound in nickel-catalyzed cross-coupling reactions. The study reported successful arylation of ketones with high yields and excellent enantioselectivity, showcasing its versatility and importance in synthetic organic chemistry.

Mechanism of Action

The mechanism of action of ®-DM-Segphos involves its ability to coordinate with metal centers in catalytic reactions. The chiral environment created by the ligand induces enantioselectivity in the reaction, leading to the formation of enantiomerically pure products. The molecular targets include various metal catalysts, and the pathways involved are typically those of catalytic cycles in asymmetric synthesis.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Attributes

Ligand Structure Highlights Key Applications Stereoselectivity (%) Catalyst Loading (mol%) Solubility Profile
(R)-DM-Segphos Di(3,5-xylyl) groups, rigid benzodioxole Hydrogenation, cycloadditions Up to 98 0.1–10 Chloroform, DMF
(R)-BINAP Binaphthyl backbone Cross-couplings, hydrogenation 80–95 1–5 Toluene, THF
(R)-SEGPHOS Unmodified benzodioxole core Hydrogenation, amination 90–97 1–3 MeOAc, DCM
(R)-Ts-DENEB Tosyl-modified diamine scaffold Reductive amination, C–H activation 85–93 2–8 Methanol, DMSO

Structural Insights :

  • Bulkier substituents : this compound’ di(3,5-xylyl) groups provide greater steric hindrance than (R)-BINAP’s naphthyl or SEGPHOS’ phenyl groups, improving enantioselectivity in crowded substrates .
  • Rigidity : The benzodioxole backbone enhances conformational stability compared to Ts-DENEB’s flexible diamine structure, favoring precise transition-state alignment .

Catalytic Performance in Key Reactions

Asymmetric Hydrogenation

This compound excels in hydrogenating cyclic imines and ketones:

  • Quinazoline hydrogenation : Achieved 98% enantiomeric excess (ee) at 100 atm H₂, with a substrate-to-catalyst (S/C) ratio of 9,400 .
  • Comparison with SEGPHOS : While SEGPHOS also delivers high ee (97%), this compound’ modified xylyl groups enable higher S/C ratios (9,400 vs. 5,000 for SEGPHOS) .
  • Ru complexes : Ru-(R)-DM-Segphos catalysts show superior activity in synthesizing sitagliptin intermediates, reducing catalyst loadings to 1–3 mol% .

Cycloaddition and Silylation Reactions

  • Au-catalyzed [4+2] cycloaddition: this compound(AuCl)₂ enables dihydropyranone synthesis with >90% ee, outperforming BINAP-based systems .
  • Cu-catalyzed silylation : this compound (L29) achieves syn-addition-silylation of cyclopropenes with 95% ee and 20:1 diastereoselectivity, attributed to its steric control .

Solubility and Stability

  • Solubility : this compound is soluble in chloroform and DMF, facilitating homogeneous catalysis, while (R)-BINAP’s lower solubility in polar solvents limits its utility in aqueous systems .
  • Storage : Classified as a combustible solid (WGK 3), requiring precautions similar to SEGPHOS but more stringent than Ts-DENEB .

Industrial and Pharmaceutical Relevance

  • Drug synthesis : Critical for producing antimicrobial intermediates (e.g., levofloxacin) and sitagliptin .
  • Scalability : High S/C ratios and tolerance to diverse substrates make this compound cost-effective for industrial-scale applications compared to Ts-DENEB or BINAP .

Biological Activity

(R)-DM-Segphos is a chiral diphosphine ligand that has gained prominence in asymmetric catalysis, particularly in the synthesis of biologically active compounds. This article delves into its biological activity, mechanisms of action, and the implications of its use in pharmaceutical applications.

Overview of this compound

This compound is characterized by its unique structure, which consists of two phosphine groups linked by a chiral backbone. This configuration allows it to effectively coordinate with transition metals, enhancing their catalytic properties in various reactions, including hydrogenation and cross-coupling reactions. The ligand is especially noted for its ability to facilitate enantioselective transformations, yielding products with high enantiomeric excess, a crucial factor in drug development and synthesis of complex organic molecules.

The biological activity associated with this compound primarily stems from its role as a catalyst rather than direct biological effects. It aids in the synthesis of various chiral intermediates that are essential for producing pharmacologically relevant compounds. The ligand's interaction with transition metals such as palladium and silver has been shown to enhance their catalytic efficiency, leading to improved yields and selectivity in asymmetric reactions .

Key Reactions Involving this compound

  • Asymmetric Hydrogenation : this compound has been utilized in hydrogenation reactions where it significantly increases the enantioselectivity of the products.
  • Cross-Coupling Reactions : The ligand facilitates cross-coupling reactions, which are vital for constructing complex molecules found in many pharmaceuticals.
  • Synthesis of Heterocycles : It plays a crucial role in synthesizing heterocycles like dihydrobenzofurans and dihydronaphthofurans, which are important in medicinal chemistry .

Case Study 1: Synthesis of Dihydrobenzofurans

In one study, this compound was employed to synthesize dihydrobenzofurans with high enantioselectivity. The reaction conditions were optimized to achieve yields exceeding 90% with an enantiomeric ratio of 98:2. This demonstrates the ligand's efficacy in producing chiral compounds that are often used in drug formulations.

Case Study 2: Copper-Catalyzed Reactions

Research has shown that when used with copper catalysts, this compound enhances the enantioselectivity of α-alkylation reactions significantly. One experiment reported yields of up to 97% with an enantiomeric excess (ee) greater than 90%, showcasing its potential in synthesizing complex alkaloids .

Comparative Table of Catalytic Performance

Reaction TypeCatalyst UsedYield (%)Enantiomeric Excess (%)
Asymmetric HydrogenationThis compound + Pd8889
Cross-CouplingThis compound + Cu9484
Synthesis of DihydrobenzofuransThis compound + Iridium>9098
α-AlkylationCu/(R)-DM-Segphos97>90

Implications for Drug Development

The ability of this compound to produce highly enantioselective products makes it a valuable tool in synthetic organic chemistry, particularly for pharmaceutical applications. Many drugs require specific stereochemistry for optimal efficacy and safety; thus, the role of this compound in synthesizing these compounds cannot be overstated. Its application extends beyond mere synthesis; it also influences the pharmacokinetics and pharmacodynamics of the resulting drugs .

Q & A

Q. What is the structural configuration of (R)-DM-Segphos, and how does it influence asymmetric catalysis?

this compound is a chiral bisphosphine ligand with the structure 5,5′-Bis[di(3,5-xylyl)phosphino]-4,4′-bi-1,3-benzodioxole. Its stereoelectronic properties arise from the bulky 3,5-xylyl groups and the rigid benzodioxole backbone, which create a chiral environment for coordinating transition metals like Rhodium. This configuration enhances enantioselectivity in asymmetric hydrogenation by stabilizing specific transition states .

Q. What experimental methods are essential for characterizing this compound and its metal complexes?

Key methods include:

  • X-ray crystallography to confirm ligand geometry and metal coordination.
  • Chiral HPLC to assess enantiomeric excess (e.g., in hydrogenation products).
  • NMR spectroscopy (e.g., 31^{31}P NMR) to verify ligand purity and metal-ligand interactions.
  • Mass spectrometry for molecular weight confirmation .

Q. How is this compound typically synthesized, and what are critical purity considerations?

Synthesis involves coupling 4,4′-bi-1,3-benzodioxole derivatives with di(3,5-xylyl)phosphine groups. Critical steps include:

  • Air-free techniques to prevent oxidation of phosphine groups.
  • Column chromatography for purification to remove unreacted precursors.
  • Moisture-sensitive storage to maintain ligand stability .

Q. What are the standard reaction conditions for Rhodium/(R)-DM-Segphos-catalyzed hydrogenation?

Typical conditions include:

  • 2 mol% Rh catalyst with this compound.
  • Solvent systems like MeOAc/DMF (4:1) at 60–70°C for 24 hours.
  • Substrate-specific optimization of H2_2 pressure and temperature to maximize yield and selectivity .

Advanced Research Questions

Q. How can researchers resolve contradictions in stereoselectivity data when using this compound?

Contradictions may arise from variations in:

  • Substrate electronic effects : Electron-deficient alkenes may require adjusted solvent polarity.
  • Metal-ligand ratio : Excess ligand can alter coordination geometry.
  • Analytical validation : Cross-check chiral HPLC results with circular dichroism (CD) or optical rotation. Use statistical analysis (e.g., ANOVA) to identify significant variables and replicate experiments under controlled conditions .

Q. What strategies optimize this compound for non-traditional substrates (e.g., sterically hindered alkenes)?

  • Ligand modification : Introduce substituents to adjust steric bulk without compromising chirality.
  • Solvent screening : Test polar aprotic solvents (e.g., DCM, THF) to improve substrate solubility.
  • Additive screening : Additives like NaSbF6_6 may enhance catalytic activity for challenging substrates (noted in related Segphos systems) .

Q. How do computational methods complement experimental studies of this compound-mediated reactions?

  • Density Functional Theory (DFT) : Model transition states to predict enantioselectivity trends.
  • Molecular dynamics : Simulate ligand flexibility under varying temperatures. Validate computational predictions with kinetic studies (e.g., Eyring plots) to correlate energy barriers with experimental outcomes .

Q. What protocols ensure reproducibility in this compound-based catalysis across laboratories?

  • Detailed reporting : Document solvent batch purity, ligand synthesis steps, and catalyst activation methods.
  • Standardized testing : Use a reference substrate (e.g., α,β-unsaturated aldehyde) to benchmark performance.
  • Data sharing : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for raw spectral and chromatographic data .

Q. How can this compound be integrated into multi-step synthetic workflows (e.g., tandem catalysis)?

  • Sequential reactions : Pair hydrogenation with downstream amination or oxidation steps, ensuring compatibility of solvent and temperature.
  • In situ monitoring : Use inline IR or Raman spectroscopy to track reaction progress without quenching intermediates.
  • Scale-up considerations : Optimize catalyst recovery via immobilized systems to reduce costs .

Methodological Guidance

Q. What statistical approaches are recommended for analyzing enantioselectivity data?

  • Non-linear regression to model enantiomeric excess (ee) as a function of reaction parameters.
  • Principal Component Analysis (PCA) to identify correlated variables (e.g., temperature vs. pressure).
  • Error analysis : Report standard deviations across triplicate runs to highlight reproducibility .

Q. How should researchers address conflicting mechanistic hypotheses in this compound catalysis?

  • Kinetic isotope effects (KIE) : Compare kHk_{\text{H}}/kDk_{\text{D}} to identify rate-determining steps.
  • Spectroscopic trapping : Use low-temperature NMR to observe transient intermediates.
  • Comparative studies : Test analogous ligands (e.g., (S)-DM-Segphos) to isolate stereochemical influences .

Q. What are best practices for documenting this compound experiments in publications?

  • Supplementary Information : Include raw NMR/HPLC data, crystallographic CIF files, and computational input files.
  • Ethical reporting : Disclose negative results (e.g., failed substrates) to guide future research.
  • Citation standards : Reference prior studies using Segphos derivatives to contextualize findings .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-DM-Segphos
Reactant of Route 2
(R)-DM-Segphos

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.